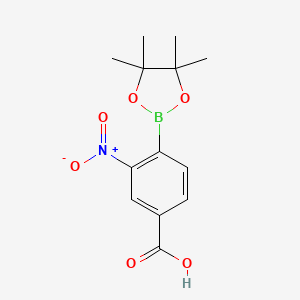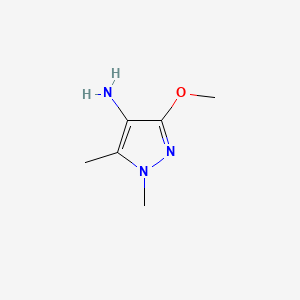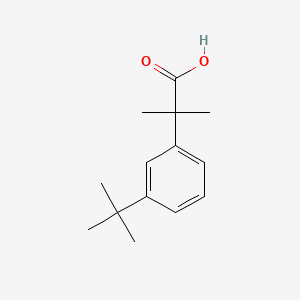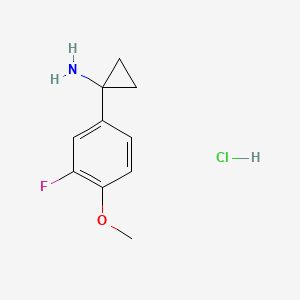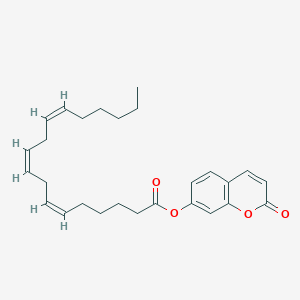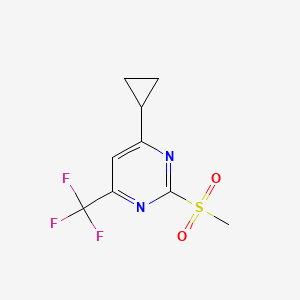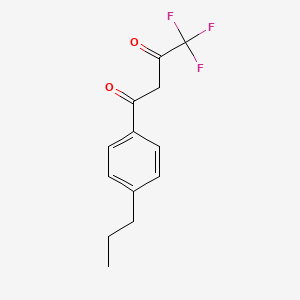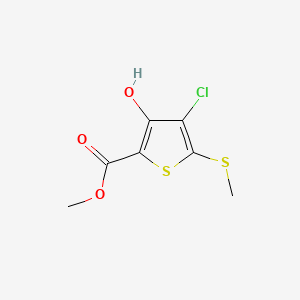
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7ClO3S2 . It has a molecular weight of 238.7 g/mol . The IUPAC name for this compound is methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 . Its canonical SMILES representation is COC(=O)C1=C(C(=C(S1)SC)Cl)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 100 Ų . It has a XLogP3-AA value of 3.5, indicating its partition coefficient between octanol and water . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 237.9525141 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate, have been studied for their antimicrobial properties. They are found to be effective against a range of bacteria, including B. subtilis, E. coli, P. vulgaris, and S. aureus. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing new antimicrobial drugs .
Pharmaceutical Applications: Anti-inflammatory Drugs
The thiophene nucleus is a common feature in several anti-inflammatory drugs. The structural flexibility of thiophene allows for the synthesis of various derivatives with potent anti-inflammatory activity. This compound could serve as a precursor for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Material Science: Organic Semiconductors
Thiophene-based molecules, including this compound, play a significant role in the development of organic semiconductors. Their electronic properties can be tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are crucial for flexible electronic devices .
Dental Anesthetics
Articaine, a dental anesthetic used in Europe, has a thiophene framework similar to the compound . The structural analogs of thiophene can act as voltage-gated sodium channel blockers, which are essential for local anesthesia in dental procedures .
Anti-cancer Research
Thiophene derivatives have shown promise in anti-cancer research due to their ability to inhibit various kinases involved in cell proliferation. Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate could be investigated for its potential anti-mitotic and anti-cancer properties .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound’s molecular structure could be tailored to protect metals and alloys from corrosion, which is vital for extending the life of industrial machinery .
Antioxidant Properties
Thiophene compounds are also explored for their antioxidant properties. They can neutralize free radicals, which are responsible for oxidative stress leading to various diseases. This compound could contribute to the development of new antioxidants .
Kinase Inhibition
Kinases are enzymes that play a pivotal role in the signaling pathways of cells. Thiophene derivatives have been identified as potential kinase inhibitors, which could lead to the development of new therapeutic agents for treating diseases like cancer and inflammatory disorders .
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is commonly used as an intermediate in organic synthesis, suggesting it may have significant bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities .
Action Environment
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCDNALBHZWNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743231 |
Source


|
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104386-68-7 |
Source


|
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
